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Compound of Interest

Compound Name: 1-Fluorotetradecane

CAS No.: 73180-09-3

Cat. No.: B3429225

Get Quote

Executive Summary
Long-chain 1-fluoroalkanes represent a critical bridge between hydrocarbon lipophilicity and

fluorocarbon stability.[1][2] Unlike perfluorinated chains, the single terminal fluorine atom

introduces a localized dipole without drastically altering the steric bulk of the chain.[1][2] This

"mimicry with a twist" makes them invaluable in bioisosteric drug design, where metabolic

stability is required without sacrificing receptor binding affinity.[1][2]

This guide consolidates experimental thermochemical data—specifically enthalpies of

formation (

), vaporization (

), and combustion (

)—and details the rigorous experimental protocols required to obtain them.[1]

The Fluorine Effect: Theoretical Framework
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Understanding the data requires grasping the unique physics of the C–F bond in an alkyl

environment.[1][2]

Electrostatic Hardening: The C–F bond is the strongest single bond in organic chemistry

(~485 kJ/mol).[1][2] The high electronegativity of fluorine (3.[1][2]98) creates a strong dipole

at the chain terminus, influencing packing energy in the crystal lattice (enthalpy of fusion)

and intermolecular forces in the liquid phase (enthalpy of vaporization).[1]

The "Polar Head" Phenomenon: In long-chain 1-fluoroalkanes, the fluorine atom acts as a

"polar head" on a non-polar tail.[1][2] Unlike alcohols (-OH), it does not donate hydrogen

bonds, but it accepts weak interactions.[1] This results in volatility profiles that are distinct

from both parent alkanes and primary alcohols.[1][2]

Gauche Effect: The presence of fluorine induces specific conformational preferences

(gauche vs. anti) in the

-

carbon bond, subtly affecting the gas-phase entropy and heat capacity.[1]

Experimental Methodologies
Reliable thermochemical data for organofluorines cannot be obtained through standard

combustion calorimetry due to the formation of corrosive HF and undefined

species.[1][2] Two specialized protocols are required.

Rotating Bomb Combustion Calorimetry
Objective: Determine Standard Enthalpy of Combustion (

) and derive Enthalpy of Formation (

).

The Challenge: Combustion of fluorine compounds yields a mixture of

,

,
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, and potentially

.[1] The formation of aqueous HF is highly exothermic and corrosive.[1][2]

The Solution: Use a rotating bomb calorimeter lined with platinum or gold.[1][2] The bomb

contains a specific amount of water or basic solution.[1][2] During combustion, the bomb

rotates to wash the walls, ensuring all HF is dissolved and equilibrated, creating a

thermodynamically defined final state (

).

Protocol Workflow:

Sample Encapsulation: Seal 1-fluoroalkane in a Mylar or polyethylene ampoule (to prevent

evaporation).[1][2]

Bomb Preparation: Add 10 mL deionized water to the bomb. Pressurize with 3.0 MPa high-

purity Oxygen.[1][2]

Ignition: Fire the sample.

Rotation: Immediately initiate rotation (axial and head-over-heels) to wash combustion gases

into the aqueous phase.[1][2]

Analysis: Titrate the final bomb solution to quantify total HF formed (verifies combustion

completeness).

Preparation
Reaction Analysis

1-Fluoroalkane
(Sealed Ampoule)

Pt-Lined Bomb
+ 10mL H2O

Ignition
(3.0 MPa O2)

Axial Rotation
(Dissolve HF)

Exothermic Release Measure ΔT
(Adiabatic)

Titrate Bomb Fluid
(Verify F- Recovery)

Correction Loop
(If Recovery < 99%)
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Figure 1: Workflow for Rotating Bomb Combustion Calorimetry of Organofluorines.
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Transpiration Method (Vapor Pressure)
Objective: Determine Enthalpy of Vaporization (

) for low-volatility liquids.

The Protocol:

Saturation: A carrier gas (

) flows through a thermostated saturator containing the 1-fluoroalkane on a solid support
(e.g., glass beads) to ensure equilibrium.[1][2]

Transport: The saturated gas flows through a capillary at a controlled rate.[1][2]

Collection: The analyte is condensed in a cold trap (liquid

or dry ice).

Quantification: The condensate is analyzed via GC-FID. Vapor pressure (

) is calculated from the mass transported using the ideal gas law.[1][2]

Clausius-Clapeyron: Plot

vs

to derive

.[1][2]

N2 Carrier Gas
(Mass Flow Controller)

Thermostated Saturator
(Sample on Glass Beads)

Flow Rate (u) Cold Trap
(Condensation)

Saturated Vapor GC-FID Analysis
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Figure 2: Transpiration method setup for determining vapor pressure and enthalpy of

vaporization.
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The following data represents a synthesis of high-precision calorimetric measurements

(Verevkin et al.) and standard reference data (NIST).

Table 1: Standard Enthalpies at 298.15 K
Units: kJ/mol.[1][2][3] Uncertainty:

to

kJ/mol.

Compound Formula (liq) (liq) (gas)

1-

Fluorohexane
-4085.2 (est) -398.5 -361.6 36.9

1-

Fluorooctane
-5318.0 -454.2 -404.6 49.7

1-

Fluorodecane
-7921.6 -553.2 -489.2 64.0

Data Interpretation
Methylene Increment: The addition of each

group adds approximately -20.6 kJ/mol to the

.[1][2] This is consistent with the normal alkane series, indicating that the terminal fluorine
does not significantly perturb the additivity of the remote methylene chain.[1][2]

Vaporization Trend: The enthalpy of vaporization increases linearly with chain length.[1][2]

The "Fluorine Increment" for vaporization is slightly higher than a methyl group due to the

dipole-dipole interactions introduced by the C-F bond.[1][2]

Predictive Modeling & Group Additivity
When experimental data is unavailable for specific chain lengths (e.g.,

,
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), Group Contribution Methods (GCM) are the standard for estimation.

Benson Group Additivity: The molecule is broken down into groups.[1][2] For 1-fluorodecane:

1 ×

(The fluorinated terminus)

1 ×

(The methyl terminus)

8 ×

(The methylene backbone)

Validation Logic: The reliability of a GCM prediction must be cross-verified against the

experimental anchors provided in Table 1.

Target Molecule
(e.g., 1-Fluorododecane)

Decompose into Benson Groups
[C-F] + n[CH2] + [CH3]

Sum Group Increments
Σ(ΔfH_group)

Compare with C8/C10 Anchors
(Linearity Check)

Validated Thermodynamic Value
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Figure 3: Logic flow for validating Group Contribution estimates using experimental anchors.

Applications in Drug Development
Metabolic Stability: The C–F bond is metabolically robust.[1][2] Replacing a terminal methyl

group (

kJ/mol) with a fluoromethyl group (

kJ/mol for the bond) blocks cytochrome P450 oxidation at that site.[1][2] The thermochemical
data confirms the high thermodynamic stability of this substitution.[1][2]

Lipophilicity Tuning: While perfluorination drastically increases lipophilicity (LogP), the single

fluorine atom in 1-fluoroalkanes provides a "stealth" modification.[1][2] The vaporization

enthalpy data (

) correlates with desolvation energy, a key parameter in predicting drug-receptor binding
kinetics.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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